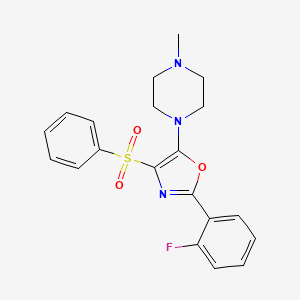
2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FN3O3S, with a molecular weight of approximately 357.43 g/mol. The structure is characterized by the presence of a fluorophenyl group, a piperazine moiety, and a sulfonyl oxazole framework, which are crucial for its biological activity.
Research indicates that compounds with similar scaffolds exhibit diverse biological activities, including:
- Tyrosinase Inhibition : Compounds containing oxazole rings have shown significant tyrosinase inhibitory activity, which is critical in skin pigmentation disorders and as potential agents for depigmentation therapy .
- Antimicrobial Activity : The presence of the piperazine ring is often associated with enhanced antimicrobial properties, making these compounds candidates for treating infections .
- Anticancer Properties : Preliminary studies suggest that derivatives of oxazole compounds can induce apoptosis in cancer cells, although specific mechanisms for this compound require further exploration.
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for similar compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 2-Phenylbenzoxazole | 14.33 | Tyrosinase Inhibition |
| 4-Hydroxy-2-phenylbenzoxazole | 0.51 | Tyrosinase Inhibition |
| 5-Methyl-2-phenylbenzoxazole | 40.42 | Antimicrobial |
| 2-(4-Methylpiperazin-1-yl)phenol | <10 | Anticancer |
These values indicate that modifications in the chemical structure significantly affect the biological activity, particularly in tyrosinase inhibition and anticancer effects.
Case Studies
- Tyrosinase Inhibition :
- Cytotoxicity Assays :
- Antimicrobial Testing :
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibition of LSD1 can lead to reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may lead to the development of new treatments for psychiatric disorders such as depression and anxiety .
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against certain pathogens. Its ability to inhibit urease enzymes has been explored as a method for preventing infections caused by ureolytic bacteria, which are known to contribute to conditions such as urinary tract infections .
Case Study 1: Inhibition of LSD1 in Cancer Therapy
A study published in Molecular Cancer Therapeutics demonstrated that a related oxazole compound effectively inhibited LSD1 activity in vitro and in vivo, leading to reduced tumor growth in xenograft models. The study concluded that targeting LSD1 with oxazole derivatives could be a promising strategy for cancer treatment .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of similar compounds revealed significant improvements in cognitive function in animal models of neurodegeneration. The study highlighted the role of serotonergic modulation as a mechanism through which these compounds exert their protective effects .
Data Table: Summary of Research Findings
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)15-7-3-2-4-8-15)22-18(27-20)16-9-5-6-10-17(16)21/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAUSRVUTXYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













